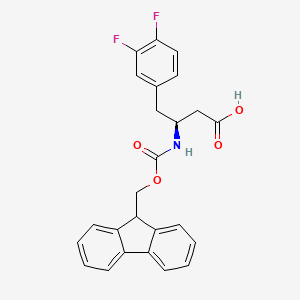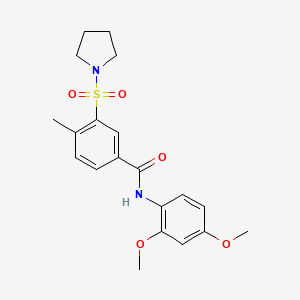
N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DMP 777, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been elucidated in detail.
Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
The compound’s structure suggests potential kinase inhibition. Specifically, it targets the monopolar spindle 1 (MPS1) kinase, also known as threonine and tyrosine kinase (TTK). MPS1 plays a crucial role in cell division and is implicated in various malignancies, including triple-negative breast cancer. Researchers have designed N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide as a potential irreversible inhibitor of MPS1 . Further studies could explore its efficacy in cancer therapy.
Covalent Inhibitors
The compound’s structure features a sulfonamide group, which can form covalent bonds with target proteins. Covalent inhibitors are gaining attention due to their potential for increased selectivity and prolonged action. Investigating the reactivity of N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide toward specific protein targets could reveal novel therapeutic applications .
Boron-Carrier for Neutron Capture Therapy
Although not directly studied for this compound, related benzamides have been explored as boron carriers for neutron capture therapy (BNCT). BNCT is a promising cancer treatment that relies on selectively delivering boron-containing compounds to tumor cells, followed by neutron irradiation. The compound’s phenylboronic moiety could potentially serve as a boron carrier .
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-6-7-15(12-19(14)28(24,25)22-10-4-5-11-22)20(23)21-17-9-8-16(26-2)13-18(17)27-3/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFFIVKLXDECTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)
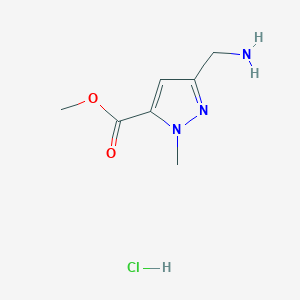
palladium(II)](/img/structure/B2388034.png)
![Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B2388035.png)
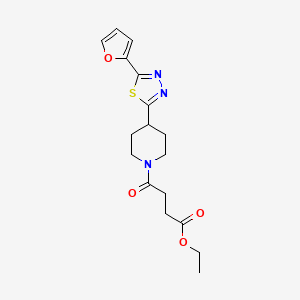
![1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388037.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide](/img/structure/B2388038.png)

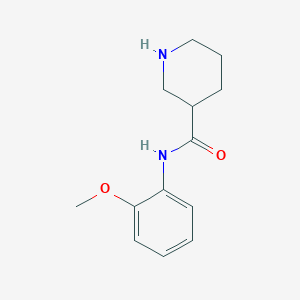
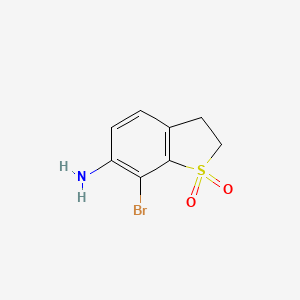
![6-acetyl-N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2388042.png)
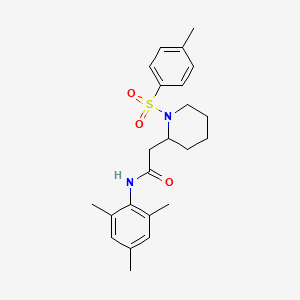
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2388045.png)
